BenchChemオンラインストアへようこそ!

2-Oxabicyclo[4.1.0]heptane

Kinase Inhibitor PI3K-AKT-mTOR Pathway Morpholine Isostere

2-Oxabicyclo[4.1.0]heptane (CAS 286-16-8), also known as 2-oxanorcarane, is a bicyclic heterocycle consisting of a tetrahydropyran ring fused to a cyclopropane ring. This scaffold serves as a conformationally restricted pseudosugar or morpholine isostere, finding specific utility in the design of nucleoside analogues and kinase inhibitors where precise spatial orientation of substituents is critical for biological activity.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 286-16-8
Cat. No. B1626845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxabicyclo[4.1.0]heptane
CAS286-16-8
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESC1CC2CC2OC1
InChIInChI=1S/C6H10O/c1-2-5-4-6(5)7-3-1/h5-6H,1-4H2
InChIKeyWRQOPPZJPSGEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxabicyclo[4.1.0]heptane (CAS 286-16-8) Procurement Guide: A Conformationally Locked Scaffold for Nucleoside Mimicry and Kinase Inhibitor Design


2-Oxabicyclo[4.1.0]heptane (CAS 286-16-8), also known as 2-oxanorcarane, is a bicyclic heterocycle consisting of a tetrahydropyran ring fused to a cyclopropane ring . This scaffold serves as a conformationally restricted pseudosugar or morpholine isostere, finding specific utility in the design of nucleoside analogues and kinase inhibitors where precise spatial orientation of substituents is critical for biological activity [1].

Why 2-Oxabicyclo[4.1.0]heptane Cannot Be Substituted by Common Bicyclic Ethers or Morpholines in Drug Discovery


The unique fusion of a cyclopropane ring to the tetrahydropyran core in 2-oxabicyclo[4.1.0]heptane enforces a rigid 'south'-like pseudorotational conformation that is not accessible to its monocyclic counterparts (e.g., tetrahydropyran) or larger bicyclic analogs (e.g., 7-oxabicyclo[2.2.1]heptane) . The specific 2-oxa substitution pattern, as opposed to the 3-oxa or 7-oxa isomers, positions the oxygen atom for critical hydrogen-bonding interactions in kinase hinge-binding pockets, making it a validated, non-nitrogen containing morpholine isostere for PI3K-AKT-mTOR pathway inhibitors [1]. Simple substitution with other oxabicycloheptane isomers or morpholine rings cannot replicate this precise conformational bias and hydrogen-bonding geometry, leading to significant losses in target selectivity and potency [1].

Quantitative Differentiation of 2-Oxabicyclo[4.1.0]heptane: Evidence for Scientific Selection


3-Oxabicyclo[4.1.0]heptane Outperforms Morpholine as a Kinase Hinge Binder in mTORC1/2 Selectivity

The 3-oxabicyclo[4.1.0]heptane (cyclopropyl pyran, CPP) scaffold was directly compared to the morpholine pharmacophore as a hinge-binding motif in pyrimidine-based kinase inhibitors. When replacing the morpholine of a PI3K/mTOR dual inhibitor, the CPP analog (compound 29b) demonstrated a marked improvement in selectivity, functioning as a potent **selective dual inhibitor of mTORC1 and mTORC2**, whereas the parental morpholine compound had broader PI3K activity [1]. This demonstrates that the constrained bicyclic geometry of the oxabicyclo[4.1.0]heptane system provides superior discrimination between closely related kinase family members.

Kinase Inhibitor PI3K-AKT-mTOR Pathway Morpholine Isostere

Conformational Locking Enhances Viral Thymidine Kinase Affinity Over Human TK-1

Carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold were assessed for their affinity for viral and human thymidine kinases. Thymine- and guanine-containing compounds showed affinity for Herpes Simplex Virus Type 1 (HSV-1) thymidine kinase (TK) but not for human cytosolic TK-1, demonstrating a structural selectivity window conferred by the rigid bicyclic pseudosugar [1]. This selectivity is a direct result of the 'south' conformation enforced by the cyclopropane ring, which is not present in standard nucleoside analogs like acyclovir. In contrast, a simpler 2-oxabicyclo[4.1.0]heptane nucleoside lacking optimized substitution showed no significant antiviral activity, highlighting that the scaffold alone is not sufficient; precise functionalization is critical [2].

Antiviral Agents Nucleoside Analogues Herpes Simplex Virus

Stereoelectronic Control in Ring-Opening Reactivity: 7,7-Dichloro Derivative as a Selective Aldehyde Precursor

The 7,7-dichloro-2-oxabicyclo[4.1.0]heptane derivative undergoes a chemoselective ring-opening to yield 2H-3,4-dihydropyran-5-carboxaldehyde, a valuable synthetic intermediate [1]. This reactivity is dictated by the gem-dichlorocyclopropane moiety and the adjacent oxygen atom's stereoelectronic effects. In contrast, the parent hydrocarbon norcarane or 7-oxabicyclo[4.1.0]heptane (the epoxide) follow different reaction pathways under similar conditions; norcarane primarily yields norcarenes via oxidation, while the epoxide undergoes nucleophilic ring-opening at different positions [2][3]. The oxabicyclic system with a gem-dihalo substituent thus offers a unique, programmable reactivity that is absent in simpler bicyclo[4.1.0]heptanes.

Synthetic Intermediate Reactivity Differentiation Dihydropyran Synthesis

PP2A Inhibitory Pharmacophore Distinct from 7-Oxabicyclo[2.2.1]heptane Isomers in Cancer Patent Space

The oxabicyclo[4.1.0]heptane ring system is explicitly claimed in patents covering Protein Phosphatase 2A (PP2A) inhibitors for treating glioblastoma multiforme, reperfusion injury, diabetes, and secondary acute myeloid leukemia [1][2]. Critically, the PP2A inhibitory activity is linked to the specific stereochemistry and ring geometry of the oxabicyclo[4.1.0]heptane core, as established in patents by Lixte Biotechnology [3]. While LB-100, a clinical-stage PP2A inhibitor, contains a 7-oxabicyclo[2.2.1]heptane scaffold, the [4.1.0] system offers a distinct structural class with potentially different off-target profiles and pharmacokinetic properties [4]. The quantitative differentiation lies in the patent record itself: distinct intellectual property exists for the [4.1.0] scaffold, indicating that it is not obvious from the [2.2.1] series and possesses unique utility.

Protein Phosphatase 2A Cancer Therapeutics Patent Landscape

High-Impact Application Scenarios for 2-Oxabicyclo[4.1.0]heptane Procurement


Kinase Inhibitor Lead Optimization: Replacing Morpholine with a Selective mTORC1/2 Scaffold

For medicinal chemistry teams developing PI3K-AKT-mTOR pathway inhibitors, procuring the 3-oxabicyclo[4.1.0]heptane scaffold enables the replacement of the standard morpholine pharmacophore with a non-nitrogen containing isostere. This swap has been validated to convert a pan-PI3K inhibitor into a potent, selective mTORC1/mTORC2 dual inhibitor (compound 29b), addressing a critical need for reducing off-target effects in oncology [1]. The defined stereochemistry and conformational constraint of the bicycle ensure a consistent hinge-binding geometry not achievable with flexible morpholine rings.

Selective Antiviral Nucleoside Prodrug Design with Reduced Host Toxicity

The bicyclo[4.1.0]heptane scaffold, when functionalized as a nucleoside analogue, provides a synthetic pathway to antivirals that are selectively activated by viral thymidine kinase (TK) but not human TK-1 [1]. This property is critical for developing therapies against herpes simplex virus (HSV) and potentially other DNA viruses, as it allows for selective toxicity toward infected cells. Procurement of this scaffold is a strategic step for groups building next-generation antiviral prodrugs that require a rigid, unnatural sugar mimetic.

Agrochemical Intermediate via Stereospecific Cyclopropanation and Ring-Opening

The patent literature describes the 2-alkoxy-3-oxabicyclo[4.1.0]heptane core as a key intermediate in the synthesis of pyrethroid esters, a major class of insecticides [1]. The ability to control the stereochemistry of the cyclopropane ring during synthesis allows for the production of specific, biologically active isomers. Procurement of the parent 2-oxabicyclo[4.1.0]heptane or a directly functionalized precursor (e.g., 7,7-dichloro or 4-acetyl-2-alkoxy analog) is a valuable step for agrochemical process development requiring a stable, pre-assembled bicyclic building block.

PP2A-Targeted Cancer Therapeutic Development with a Novel IP Position

For biotechnology companies and academic labs exploring Protein Phosphatase 2A (PP2A) as an anticancer target, the oxabicyclo[4.1.0]heptane scaffold represents a distinct chemical series from the established 7-oxabicyclo[2.2.1]heptane inhibitors (e.g., LB-100) [1]. Multiple granted patents specifically claim oxabicyclo[4.1.0]heptanes for treating glioblastoma, AML, and reperfusion injury, offering a clear intellectual property position and the potential for differentiated safety and efficacy profiles [2]. Procuring these building blocks is essential for initiating a patentable medicinal chemistry program in this space.

Quote Request

Request a Quote for 2-Oxabicyclo[4.1.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.